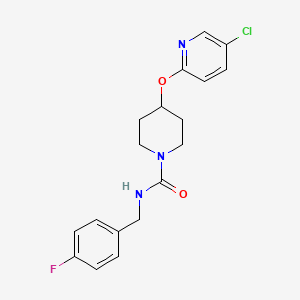

4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide

货号:

B2899650

CAS 编号:

1448046-42-1

分子量:

363.82

InChI 键:

HKBKWZCSBBCIQJ-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

4-((5-Chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutics for central nervous system (CNS) disorders. This molecule features a piperidine carboxamide core, a structure frequently identified in compounds with notable biological activity. Its specific architecture, incorporating both 5-chloropyridin-2-yloxy and 4-fluorobenzyl groups, suggests potential as a key intermediate or pharmacophore for targeting various neurological pathways. The piperidine ring is a common motif in many bioactive molecules, and its substitution pattern in this compound is analogous to structures explored in contemporary scientific literature. For instance, research on related 1-arylcarbonyl-4-oxy-piperidine compounds has demonstrated their utility for the treatment of neurodegenerative diseases and epilepsy . Furthermore, the 4-fluorobenzyl group is a structural element found in potent dual AChE/GSK3β inhibitors investigated for Alzheimer's disease, which show promise in significantly increasing acetylcholine levels in the brain without causing significant peripheral intestinal side effects . The chloropyridine moiety is another privileged structure in drug discovery, frequently appearing in compounds designed as antagonists for receptors like TRPV1, a target for chronic pain relief . As such, this reagent offers researchers a versatile building block for the synthesis and optimization of new chemical entities, enabling structure-activity relationship (SAR) studies, library synthesis for high-throughput screening, and the exploration of new mechanisms of action. This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

属性

IUPAC Name |

4-(5-chloropyridin-2-yl)oxy-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFN3O2/c19-14-3-6-17(21-12-14)25-16-7-9-23(10-8-16)18(24)22-11-13-1-4-15(20)5-2-13/h1-6,12,16H,7-11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBKWZCSBBCIQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, synthetic accessibility, and biological relevance.

Structural Analogues with Piperidine Carboxamide Scaffolds

a. 4-(2-Aminoethyl)-N-(4-Fluorophenyl)piperidine-1-carboxamide (Compound 6, )

- Key Differences: The aminoethyl substituent at position 4 and the 4-fluorophenyl group (vs. 4-fluorobenzyl in the target compound).

- The 4-fluorophenyl moiety lacks the benzyl spacer, which may limit steric interactions in target binding .

b. 3-((5-Chloropyrimidin-2-yl)oxy)-N-(4-Methoxyphenethyl)piperidine-1-carboxamide ()

- Key Differences : Pyrimidinyloxy (vs. pyridinyloxy) and 4-methoxyphenethyl (vs. 4-fluorobenzyl).

- The methoxy group on the phenethyl chain may reduce lipophilicity compared to fluorine .

c. N-(4-Chlorophenyl)-4-((5-Cyanopyridin-2-yl)oxy)piperidine-1-carboxamide ()

- Key Differences: Cyanopyridinyloxy (vs. chloropyridinyloxy) and 4-chlorophenyl (vs. 4-fluorobenzyl).

- Impact: The cyano group introduces strong electron-withdrawing effects, which could influence metabolic stability. The 4-chlorophenyl group may enhance halogen bonding but reduce steric flexibility compared to the benzyl group .

Substituent Effects on Physicochemical Properties

| Compound | Substituents | Molecular Weight | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | 5-Cl-Pyridinyloxy, 4-F-benzyl | ~380 (estimated) | N/A | ~2.8 (moderate) |

| 4-(2-Aminoethyl)-N-(4-F-phenyl) (6) | Aminoethyl, 4-F-phenyl | ~320 | N/A | ~1.5 (polar) |

| 3-((5-Cl-Pyrimidinyl)oxy) (15) | 5-Cl-Pyrimidinyloxy, 4-MeO-phenethyl | 390.9 | N/A | ~3.1 (lipophilic) |

| N-(4-Cl-phenyl)-5-CN-Pyridinyl (16) | 5-CN-Pyridinyloxy, 4-Cl-phenyl | 356.8 | N/A | ~2.5 (moderate) |

Key Observations :

- Chlorine vs. Cyano: The 5-chloro substituent (target compound) provides moderate lipophilicity, while the cyano group () increases polarity but may improve metabolic resistance.

- Fluorine vs.

Key Advantages of the Target Compound

- Balanced Lipophilicity : The combination of 5-chloropyridine and 4-fluorobenzyl optimizes logP for blood-brain barrier penetration (if required) and target engagement.

- Structural Uniqueness: Unlike analogs with pyrimidine or cyanopyridine moieties, the pyridine core in the target compound offers a distinct electronic profile for selective binding.

常见问题

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations to assess binding stability in physiological conditions (e.g., explicit solvent models).

- Free Energy Perturbation (FEP) for predicting the impact of substituent changes on binding affinity.

- Pharmacophore Modeling to identify critical interaction motifs (e.g., hydrogen bonds between the carboxamide and catalytic residues).

These methods should be paired with experimental validation using site-directed mutagenesis or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。